![molecular formula C22H19N3O6S2 B12054389 2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)
2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a methoxyethyl group, a nitrobenzylidene group, and a thienyl group
Vorbereitungsmethoden
The synthesis of 2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method involves the condensation of 2-methoxyethyl acetacetate with m-nitrobenzaldehyde in the presence of a base, followed by cyclization with thiourea and subsequent reactions to introduce the thienyl and other substituents . The reaction conditions typically involve mild temperatures and the use of solvents such as ethyl acetate.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in electron transfer reactions, while the thiazole and pyrimidine rings can interact with various biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolopyrimidines and related heterocyclic compounds. For example:
- 2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiophene derivatives : These compounds share the thienyl group and have similar electronic properties .
The uniqueness of 2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H19N3O6S2 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
2-methoxyethyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19N3O6S2/c1-13-18(21(27)31-9-8-30-2)19(16-7-4-10-32-16)24-20(26)17(33-22(24)23-13)12-14-5-3-6-15(11-14)25(28)29/h3-7,10-12,19H,8-9H2,1-2H3/b17-12+ |
InChI-Schlüssel |
HMZBLMDEIXOELW-SFQUDFHCSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


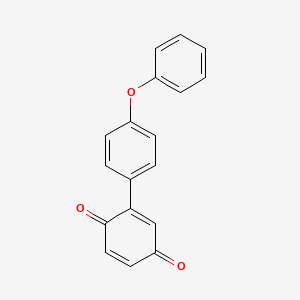
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
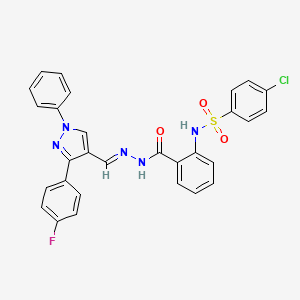
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)
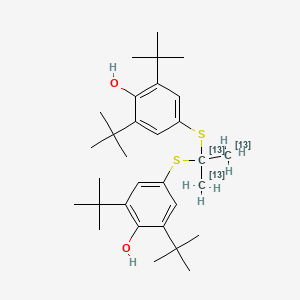


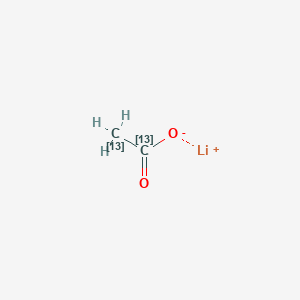
![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)
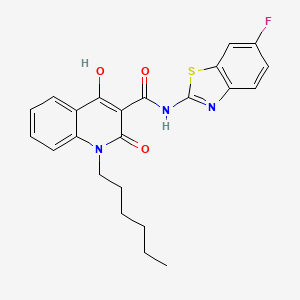
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)
![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)
